6-fluoro-2-methanesulfonyl-1,3-benzothiazole
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Overview
Description
6-Fluoro-2-methanesulfonyl-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a methanesulfonyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methanesulfonyl-1,3-benzothiazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-1,3-benzothiazole.
Sulfonylation: The 6-fluoro-1,3-benzothiazole is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methanesulfonyl-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding 6-fluoro-1,3-benzothiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: 6-Fluoro-1,3-benzothiazole.
Scientific Research Applications
6-Fluoro-2-methanesulfonyl-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell membranes, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methylsulfanyl-1,3-benzothiazole: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
6-Fluoro-2-chloro-1,3-benzothiazole: Contains a chlorine atom instead of a methanesulfonyl group.
6-Fluoro-2-nitro-1,3-benzothiazole: Contains a nitro group instead of a methanesulfonyl group.
Uniqueness
6-Fluoro-2-methanesulfonyl-1,3-benzothiazole is unique due to the presence of both a fluorine atom and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
6-fluoro-2-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S2/c1-14(11,12)8-10-6-3-2-5(9)4-7(6)13-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOSLMGTYLMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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